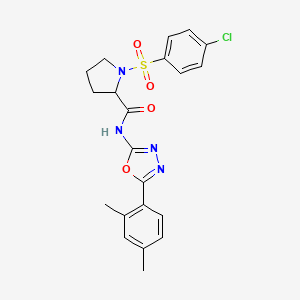

1-((4-氯苯基)磺酰)-N-(5-(2,4-二甲基苯基)-1,3,4-噁二唑-2-基)吡咯啉-2-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

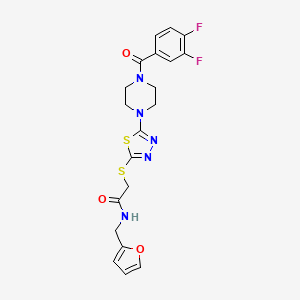

This compound belongs to a class of chemicals characterized by the presence of sulfonyl, oxadiazole, and carboxamide functional groups. These elements suggest its potential for varied biological activities, given the importance of these moieties in drug design and medicinal chemistry.

Synthesis Analysis

The synthesis of similar compounds often involves multi-step organic reactions, starting with the formation of core structures followed by functionalization through processes such as sulfonylation, amidation, and the introduction of oxadiazole rings. The exact synthesis route for this compound isn't directly available in the literature reviewed, but comparable methods include condensation reactions, nucleophilic substitutions, and cyclization steps, indicative of the complexity and precision required in synthesizing such molecules (Gangapuram & Redda, 2009).

Molecular Structure Analysis

The molecular structure of compounds in this category often features a significant degree of aromaticity, contributing to their stability and potential interactions with biological targets. The presence of the 1,3,4-oxadiazole ring, in particular, is noteworthy for its contribution to the conformational rigidity and electronic properties of the molecule, affecting its biological activity and binding affinity (Naveen et al., 2015).

Chemical Reactions and Properties

The chemical reactivity of such compounds can be influenced by the electron-withdrawing sulfonyl group and the electron-donating effects of the dimethylphenyl group. These electronic properties may facilitate reactions such as nucleophilic substitutions at the sulfonyl group or electrophilic aromatic substitution on the phenyl rings. The presence of the oxadiazole ring also introduces sites for potential chemical modifications (Atalla et al., 1996).

科学研究应用

合成和材料应用

研究表明,含有1,3,4-噁二唑环的化合物,类似于指定的化学物质,对于合成新型聚酰胺和聚合物具有兴趣。这些材料表现出独特的性质,如高热稳定性,在极性溶剂中的溶解性,以及在先进技术应用中的潜力。例如,Faghihi和Mozaffari(2008年)报道了利用芳香二胺合成新型聚酰胺,突出了它们的热性能和在极性溶剂中的溶解性,表明在高性能材料中的潜在应用(Faghihi & Mozaffari, 2008)。

生物活性

1,3,4-噁二唑的结构基元,存在于该化学物质中,以其广泛的生物活性而闻名。研究已经探索了这些化合物的潜在抗菌、抗癌和酶抑制效果。例如,含有1,3,4-噁二唑环的化合物已被研究其抗癌活性,表明对噁二唑和苯环的修饰可以影响生物活性(Redda & Gangapuram, 2007)。此外,Nural等人(2018年)合成了一种涉及吡咯烷基的新型双环化合物,并评估了其抗菌活性,展示了这类化合物在开发新型抗菌剂中的潜力(Nural et al., 2018)。

属性

IUPAC Name |

1-(4-chlorophenyl)sulfonyl-N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]pyrrolidine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21ClN4O4S/c1-13-5-10-17(14(2)12-13)20-24-25-21(30-20)23-19(27)18-4-3-11-26(18)31(28,29)16-8-6-15(22)7-9-16/h5-10,12,18H,3-4,11H2,1-2H3,(H,23,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGTJHQULHGOTSN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C2=NN=C(O2)NC(=O)C3CCCN3S(=O)(=O)C4=CC=C(C=C4)Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21ClN4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2,5-dimethylphenyl)-2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2491965.png)

![N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2491967.png)

![3-Bromoimidazo[1,2-a]pyridin-6-amine;dihydrochloride](/img/structure/B2491969.png)

![2-[(4-chlorophenyl)methylsulfanyl]-N-(oxolan-2-ylmethyl)quinazolin-4-amine](/img/structure/B2491978.png)

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(3-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2491981.png)

![2-[1-(2,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N,N-diethylacetamide](/img/structure/B2491983.png)

![2-(3-(2-methylindolin-1-yl)-3-oxopropyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B2491986.png)